Methyl (2E)-3-ethoxy-2-methylprop-2-enoate

Description

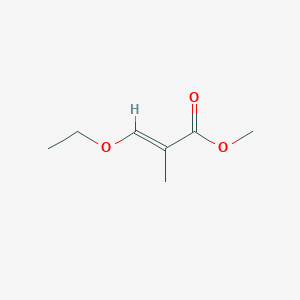

Methyl (2E)-3-ethoxy-2-methylprop-2-enoate is an α,β-unsaturated ester characterized by a conjugated double bond (C2–C3) in the (2E)-configuration, a methyl group at C2, and an ethoxy substituent at C2. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol. The ethoxy group enhances solubility in organic solvents, while the methyl group influences steric and electronic properties, modulating reactivity in cycloadditions or nucleophilic attacks .

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

methyl (E)-3-ethoxy-2-methylprop-2-enoate |

InChI |

InChI=1S/C7H12O3/c1-4-10-5-6(2)7(8)9-3/h5H,4H2,1-3H3/b6-5+ |

InChI Key |

RKFXXSSAWMKITB-AATRIKPKSA-N |

Isomeric SMILES |

CCO/C=C(\C)/C(=O)OC |

Canonical SMILES |

CCOC=C(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2E)-3-ethoxy-2-methylprop-2-enoate can be synthesized through various methods. One common approach involves the esterification of ethyl acetoacetate with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

CH3COCH2COOCH2CH3+CH3OH→CH3COCH2COOCH3+CH3CH2OH

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. These methods allow for large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-ethoxy-2-methylprop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (2E)-3-ethoxy-2-methylprop-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the preparation of biologically active compounds.

Medicine: Utilized in the development of pharmaceutical agents.

Industry: Acts as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of methyl (2E)-3-ethoxy-2-methylprop-2-enoate involves its reactivity as an ester. The compound can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved depend on the specific reactions it participates in, such as nucleophilic attack on the carbonyl carbon.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl (2E)-3-ethoxy-2-methylprop-2-enoate with analogs sharing key structural motifs, such as α,β-unsaturated esters with variations in substituents (e.g., cyano, aryl, or heterocyclic groups).

Molecular Structure and Substituent Effects

Key Observations :

- Electron-withdrawing vs. donating groups: The cyano group in compounds like increases electrophilicity at the β-carbon, favoring nucleophilic attacks, whereas the ethoxy group in the target compound offers moderate electron donation, reducing reactivity compared to cyano analogs.

Physical Properties

Notes:

- The target compound’s lower boiling point compared to cyano analogs reflects its smaller molecular weight and reduced polarity .

- Solubility trends correlate with substituent polarity: cyano and methoxy groups enhance solubility in polar solvents .

Biological Activity

Methyl (2E)-3-ethoxy-2-methylprop-2-enoate, with the molecular formula C7H12O3, is an organic compound classified as an ester. It is synthesized from methanol and ethyl acetoacetate, characterized by its ethoxy and methyl groups attached to a propenoate backbone. This compound serves as a versatile intermediate in organic synthesis and has potential applications in biological research and pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | methyl (E)-3-ethoxy-2-methylprop-2-enoate |

| InChI Key | RKFXXSSAWMKITB-AATRIKPKSA-N |

This compound exhibits biological activity primarily through its reactivity as an ester. The compound can undergo hydrolysis to yield a carboxylic acid and an alcohol, which may interact with various biological targets. The specific pathways of action depend on the context of its application, particularly in medicinal chemistry and biological research.

Applications in Research

- Synthesis of Bioactive Compounds : This compound is employed in the preparation of biologically active derivatives. Its structural features make it suitable for modifications leading to compounds with enhanced biological properties.

- Pharmaceutical Development : this compound is utilized in drug formulation processes, particularly in the development of novel therapeutic agents.

- Industrial Applications : It acts as a precursor for polymers and resins, which may have implications for drug delivery systems or other biomedical applications.

Antitumor Activity

Research has indicated that certain derivatives of this compound exhibit antitumor activity. For example, studies utilizing tumor cell lines have shown that modifications of this compound can lead to significant growth inhibition:

- Study Methodology : The MTT assay was employed to evaluate cell viability against various cancer cell lines.

- Findings : Compounds derived from this compound demonstrated promising activity against several tumor types, suggesting potential for further development as anticancer agents.

Antimicrobial Properties

The antimicrobial efficacy of derivatives has also been explored, with findings indicating activity against common pathogens:

- Tested Pathogens : Staphylococcus epidermidis was one of the organisms evaluated.

- Results : Some derivatives displayed minimum inhibitory concentrations (MIC) around 1000 μg/mL, indicating moderate antimicrobial activity.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antitumor | Growth inhibition in cancer cell lines |

| Antimicrobial | Activity against Staphylococcus epidermidis |

| Pharmaceutical Applications | Used in drug formulation processes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.